N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-(dimethylsulfamoyl)piperazine.
Acylation Reaction: The 5-chloro-2-methylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)chloroacetamide.
Nucleophilic Substitution: The N-(5-chloro-2-methylphenyl)chloroacetamide is then reacted with 4-(dimethylsulfamoyl)piperazine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)acetamide: Lacks the piperazine moiety.
N-(2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide: Lacks the chloro substituent.
N-(5-chloro-2-methylphenyl)-2-[4-(methylsulfamoyl)piperazin-1-yl]acetamide: Has a different sulfonamide group.
Uniqueness
N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide is unique due to the presence of both the chloro and dimethylsulfamoyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O3S/c1-12-4-5-13(16)10-14(12)17-15(21)11-19-6-8-20(9-7-19)24(22,23)18(2)3/h4-5,10H,6-9,11H2,1-3H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTVLHLSTUVOSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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